

Application Notes and Protocols for LIMK-IN-3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LIMK-IN-3 is a potent and selective inhibitor of LIM kinases (LIMK1 and LIMK2). These kinases are crucial regulators of actin dynamics through their phosphorylation and inactivation of cofilin, a key protein involved in actin filament depolymerization. Dysregulation of the LIMK signaling pathway has been implicated in various pathological processes, including cancer cell invasion and metastasis, making LIMK an attractive target for therapeutic intervention. These application notes provide detailed protocols for the preparation of **LIMK-IN-3** stock solutions and an overview of its biological activity and the signaling pathway it modulates.

Data Presentation

Quantitative data for **LIMK-IN-3** are summarized in the table below for easy reference.



Property	Value	Reference(s)
Molecular Weight	431.29 g/mol	[1][2]
Formula	C17H14Cl2F2N4OS	[1][2]
Appearance	Beige powder	[3]
Solubility in DMSO	≥ 34 mg/mL (78.83 mM); Soluble up to 100 mM	[1][4]
IC50 for LIMK1	7 nM	[1][2]
IC50 for LIMK2	8 nM	[1][2]
Storage (Solid)	Store at 2-8°C.	[3]
Storage (DMSO Stock)	Store at -20°C for up to 1 year, or at -80°C for up to 2 years. Aliquot to avoid repeated freeze-thaw cycles.	[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM LIMK-IN-3 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **LIMK-IN-3** in dimethyl sulfoxide (DMSO).

Materials:

- LIMK-IN-3 (powder)
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer



· Pipettes and sterile filter tips

Procedure:

- Pre-weighing Preparation: Before opening, bring the vial of LIMK-IN-3 powder to room temperature to prevent condensation of moisture.
- Weighing: Carefully weigh out 4.31 mg of LIMK-IN-3 powder using a calibrated analytical balance.
- Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the **LIMK-IN-3** powder.
- Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
 Gentle warming to 37°C can be used to aid dissolution if necessary.[6]
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes or cryovials.[5]
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5] When not in use, protect from light.

Calculation: To prepare a 10 mM (0.010 mol/L) stock solution:

- Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
- Mass (mg) = 10 mmol/L × 0.001 L × 431.29 g/mol = 4.31 mg

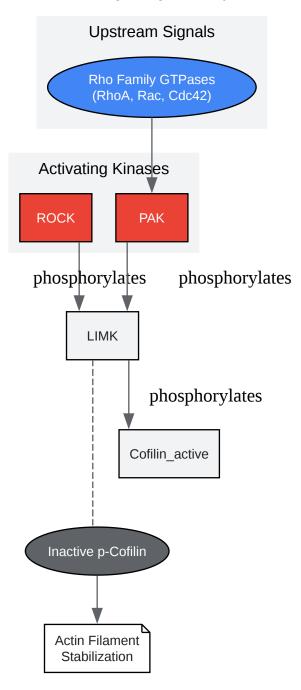
Visualizations

Signaling Pathway of LIMK

The diagram below illustrates the canonical LIMK signaling pathway. Upstream signals, often initiated by Rho family GTPases (like RhoA, Rac, and Cdc42), activate kinases such as ROCK and PAK. These kinases, in turn, phosphorylate and activate LIMK1 and LIMK2. Activated LIMK then phosphorylates cofilin, leading to its inactivation. Inactivated cofilin can no longer sever actin filaments, resulting in the stabilization and accumulation of F-actin, which impacts cellular processes like motility and invasion. **LIMK-IN-3** inhibits LIMK, thereby preventing cofilin phosphorylation and promoting actin filament disassembly.[5][7]

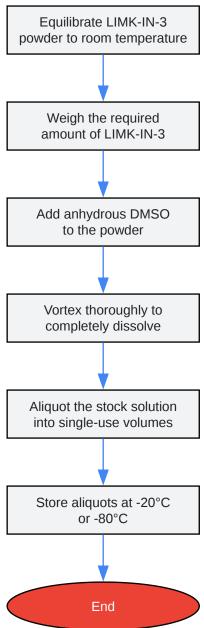


LIMK Signaling Pathway





Workflow for LIMK-IN-3 Stock Solution Preparation



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